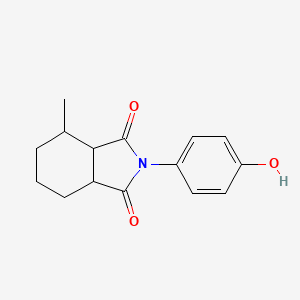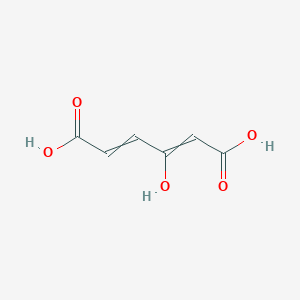
3-Hydroxyhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6O5. It is a hexadienedioic acid derivative, characterized by the presence of hydroxyl and carboxyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxyhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction, which utilizes dienedioic acid as a building block. This method is known for its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds and carboxyl groups can be reduced under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
3-Hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyhexa-2,4-dienedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s ability to undergo directed Heck-decarboxylate coupling highlights its potential in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-cis,cis-muconic acid: Another hexadienedioic acid derivative with similar structural features.
2,4-Hexadienedioic acid: Lacks the hydroxyl group present in 3-Hydroxyhexa-2,4-dienedioic acid.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
113516-58-8 |
|---|---|
Fórmula molecular |
C6H6O5 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
3-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11) |
Clave InChI |
DLKZGMNZEDNHKO-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



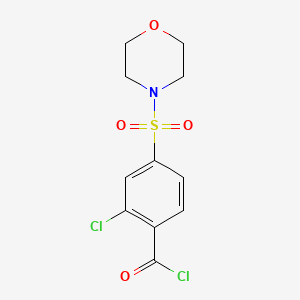
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
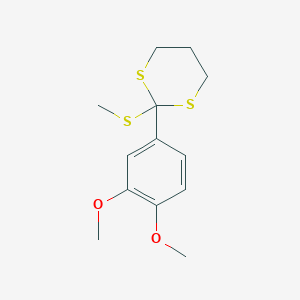

![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)

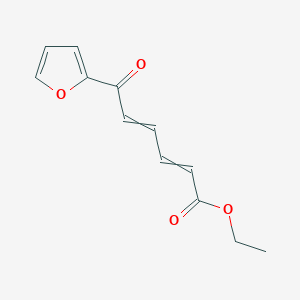
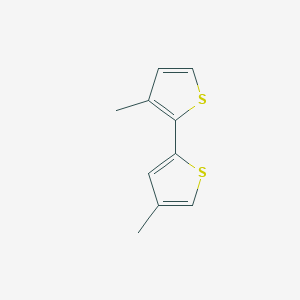
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
